5-Chloro-6-iodo-1H-benzo[d]imidazole-2(3H)-thione
Overview
Description
5-Chloro-6-iodo-1H-benzo[d]imidazole-2(3H)-thione: is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to have a wide range of applications in pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a variety of effects .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of biochemical pathways due to their versatile nature .
Result of Action
Imidazole derivatives are known to have a wide range of biological and pharmacological activities .
Action Environment
It is generally recommended to store such compounds in a dark place, sealed in dry conditions, at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-iodo-1H-benzo[d]imidazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-iodoaniline with carbon disulfide in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chloro and iodo substituents can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique substitution pattern allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with metal ions.
Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The compound’s structure allows for modifications that can enhance its biological activity and selectivity.
Industry: In the industrial sector, it can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
- 5-Chloro-1H-benzo[d]imidazole-2(3H)-thione
- 6-Iodo-1H-benzo[d]imidazole-2(3H)-thione
- 1H-benzo[d]imidazole-2(3H)-thione
Comparison:
- 5-Chloro-6-iodo-1H-benzo[d]imidazole-2(3H)-thione is unique due to the presence of both chloro and iodo substituents, which can influence its reactivity and binding properties.
- 5-Chloro-1H-benzo[d]imidazole-2(3H)-thione lacks the iodo substituent, which may result in different chemical and biological properties.
- 6-Iodo-1H-benzo[d]imidazole-2(3H)-thione lacks the chloro substituent, affecting its reactivity and potential applications.
- 1H-benzo[d]imidazole-2(3H)-thione is the parent compound without any substituents, serving as a baseline for comparison.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-chloro-6-iodo-1,3-dihydrobenzimidazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNJNKYIEBHLNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)I)NC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213515 | |
Record name | 5-Chloro-1,3-dihydro-6-iodo-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601213515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219741-21-5 | |
Record name | 5-Chloro-1,3-dihydro-6-iodo-2H-benzimidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219741-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1,3-dihydro-6-iodo-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601213515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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